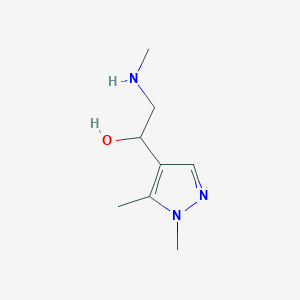

1-(1,5-Dimethyl-1h-pyrazol-4-yl)-2-(methylamino)ethan-1-ol

Description

Introduction

Research Context and Significance of Pyrazole Derivatives

Pyrazole derivatives occupy a central role in modern drug discovery due to their structural versatility and broad-spectrum biological activities. The pyrazole nucleus—a five-membered aromatic ring containing two adjacent nitrogen atoms—serves as a critical pharmacophore in numerous therapeutic agents. For instance, celecoxib (a cyclooxygenase-2 inhibitor), rimonabant (a cannabinoid receptor antagonist), and antipyrine (an analgesic) exemplify the clinical relevance of pyrazole-containing compounds. These molecules exhibit diverse mechanisms of action, including enzyme inhibition, receptor modulation, and interference with microbial DNA replication.

The significance of pyrazole derivatives extends beyond pharmacology. In agrochemistry, they function as herbicides and pesticides, while in materials science, their coordination chemistry enables applications in catalysis. The electron-rich nature of the pyrazole ring facilitates π-π stacking and hydrogen bonding, properties that enhance binding affinity to biological targets. Such multifunctionality underscores the importance of investigating novel pyrazole analogues, including 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(methylamino)ethan-1-ol, to identify new therapeutic leads or functional materials.

Table 1: Clinically Approved Pyrazole Derivatives and Their Applications

| Compound | Therapeutic Category | Mechanism of Action |

|---|---|---|

| Celecoxib | Anti-inflammatory | COX-2 inhibition |

| Rimonabant | Anti-obesity | CB1 receptor antagonism |

| Antipyrine | Analgesic/Antipyretic | Prostaglandin synthesis inhibition |

Historical Evolution of Pyrazole-Based Compound Research

The study of pyrazoles dates to 1883, when Ludwig Knorr serendipitously synthesized antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) while attempting to produce quinoline derivatives. This discovery marked the first therapeutic application of a pyrazole derivative and spurred systematic investigations into their synthetic accessibility. By the mid-20th century, researchers isolated natural pyrazole derivatives, such as 3-n-nonylpyrazole from Houttuynia cordata, which exhibited antimicrobial properties.

Advancements in synthetic organic chemistry during the 20th century expanded the repertoire of pyrazole derivatives. The development of 1,3-dipolar cycloaddition reactions enabled regioselective synthesis of substituted pyrazoles, while hydrazine-based cyclocondensation methods provided access to diverse analogues. In the 1990s, the commercialization of celecoxib validated pyrazoles as scaffolds for target-specific drug design, catalyzing a surge in structure-activity relationship (SAR) studies.

Objectives and Scope of Investigating this compound

The primary objective of studying this compound lies in elucidating its synthetic pathways, physicochemical properties, and potential bioactivities. Key research questions include:

- How do the methyl and methylamino substituents influence the compound’s electronic configuration and solubility?

- Can this compound serve as a precursor for synthesizing more complex pyrazole-based therapeutics?

- What intermolecular interactions dominate its crystalline packing or solution-phase behavior?

The scope encompasses methodological innovations in its synthesis, such as employing continuous-flow reactors or catalytic systems to enhance yield and purity. Additionally, comparative analyses with structurally related pyrazole derivatives will clarify the impact of side-chain functionalization on pharmacological efficacy. By addressing these aspects, this research aims to position this compound as a candidate for further preclinical evaluation or material science applications.

Table 2: Key Structural Features of this compound

| Feature | Description |

|---|---|

| Pyrazole substitution | 1,5-dimethyl groups at N1 and C5 positions |

| Side-chain | Methylamino ethanol at C4 position |

| Molecular formula | C₈H₁₅N₃O |

| Hydrogen bond donors | 2 (amine and hydroxyl groups) |

Properties

Molecular Formula |

C8H15N3O |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

1-(1,5-dimethylpyrazol-4-yl)-2-(methylamino)ethanol |

InChI |

InChI=1S/C8H15N3O/c1-6-7(4-10-11(6)3)8(12)5-9-2/h4,8-9,12H,5H2,1-3H3 |

InChI Key |

PGVXXMVNHOFSNL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1C)C(CNC)O |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Functionalization and Side Chain Introduction

The starting point is often a 1,5-dimethylpyrazole or a closely related pyrazole derivative. The 4-position can be functionalized via halogenation or acylation to enable subsequent nucleophilic substitution or reductive amination to introduce the amino alcohol side chain.

A typical approach involves:

- Preparation of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone derivatives.

- Halogenation at the alpha position to the ketone to form a bromo or chloro intermediate.

- Nucleophilic substitution with methylamine or methylaminoethanol derivatives.

- Reduction or modification to yield the final amino alcohol structure.

Alternative Synthetic Routes

- Reductive Amination : Reaction of the 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone with methylamine in the presence of reducing agents (e.g., sodium cyanoborohydride) to directly form the amino alcohol.

- Grignard or Organometallic Addition : Addition of methylamino-containing organometallic reagents to pyrazole aldehydes or ketones.

Detailed Reaction Conditions and Mechanistic Insights

Oxidation Step

- Reagent : Manganese(IV) oxide, activated (<5 micron particle size).

- Solvent : Dichloromethane.

- Temperature : 0 to 20 degrees Celsius.

- Duration : Approximately 14 hours.

- Outcome : Selective oxidation of the primary alcohol to ketone without overoxidation or ring degradation.

Halogenation Step

- Reagents : Pyridinium tribromide or pyridinium hydrobromide perbromide.

- Solvent : Dichloromethane and ethanol mixture.

- Temperature : 15 to 20 degrees Celsius.

- Duration : 3 to 18 hours.

- Notes : The reaction proceeds smoothly to give alpha-bromo ketone intermediates suitable for nucleophilic substitution.

Nucleophilic Substitution and Amino Alcohol Formation

- Nucleophile : Methylamine or methylaminoethanol.

- Solvent : Polar aprotic solvents such as N,N-dimethylformamide or ethanol.

- Temperature : Room temperature to mild heating.

- Duration : Several hours to overnight.

- Mechanism : The nucleophile attacks the electrophilic alpha-carbon bearing the halogen, displacing it and forming the amino-substituted intermediate. Subsequent reduction or rearrangement yields the amino alcohol.

Purification and Characterization

- Purification : Silica gel column chromatography, crystallization, or recrystallization from suitable solvents.

- Characterization : Proton nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy are commonly used to confirm structure and purity.

- Yields : Overall yields from starting pyrazole to final amino alcohol typically range from 60% to over 90%, depending on reaction optimization.

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Reagents & Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| 1 | 1-(1-Methyl-1H-pyrazol-4-yl)ethanone | Manganese(IV) oxide, DCM, 0-20°C, 14 h | 91 | Selective oxidation |

| 2 | 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone | Pyridinium tribromide, DCM/EtOH, 20°C, 3 h | 85-89 | Halogenation for activation |

| 3 | Amino-substituted intermediate | Methylamine, DMF or EtOH, RT, overnight | Variable | Nucleophilic substitution |

| 4 | This compound | Reduction or rearrangement | Variable | Final amino alcohol formation |

Chemical Reactions Analysis

Types of Reactions

1-(1,5-Dimethyl-1h-pyrazol-4-yl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methylamino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Amines or alcohols.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-(1,5-Dimethyl-1h-pyrazol-4-yl)-2-(methylamino)ethan-1-ol has several scientific research applications, including:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and inflammation.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1,5-Dimethyl-1h-pyrazol-4-yl)-2-(methylamino)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Differences and Implications

Substituent Position and Bioactivity: The target compound’s 1,5-dimethylpyrazole core contrasts with 3,5-dimethyl analogs (e.g., ), which may alter steric hindrance and receptor binding .

Polarity and Solubility: The hydroxyl and methylamino groups enhance hydrophilicity compared to phenyl- or chloro-substituted derivatives (), suggesting improved aqueous solubility and oral bioavailability . Methanesulfonyl groups () increase polarity and may improve metabolic stability via sulfonamide resistance to oxidation .

Pharmacological Potential: Target Compound: The methylaminoethanol moiety resembles β-adrenergic agonists/antagonists (e.g., isoproterenol), hinting at cardiovascular or bronchodilator applications . Compound: The 4-aminomethyl group mirrors histamine H₂-receptor agonists like betazole, suggesting gastrointestinal applications .

Physicochemical Properties (Estimated)

Inferred Bioactivity Profiles

- Target Compound : Moderate LogP suggests balanced blood-brain barrier penetration, suitable for CNS targets .

- Compound : Higher LogP and sulfonamide group may favor protein-binding and prolonged half-life .

- Compound : High LogP and aromaticity indicate lipophilicity, aligning with membrane-bound enzyme inhibition (e.g., COX-2) .

Biological Activity

The compound 1-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-(methylamino)ethan-1-ol (CAS Number: 1856079-62-3) is a pyrazole derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 267.75 g/mol. The structure consists of a pyrazole ring, a methylamino group, and an ethanol moiety, which may contribute to its biological activities.

Antimicrobial Activity

Recent studies have indicated that various pyrazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its antibacterial and antifungal activities.

Case Studies

- Antibacterial Efficacy : In vitro tests demonstrated that the compound exhibits potent antibacterial activity against several Gram-positive and Gram-negative bacteria. For instance, it showed a Minimum Inhibitory Concentration (MIC) of 0.0195 mg/mL against Escherichia coli and Staphylococcus aureus .

- Antifungal Properties : The compound also displayed antifungal activity with MIC values ranging from 0.0048 mg/mL to 0.039 mg/mL against Candida albicans and Bacillus mycoides .

Cytotoxicity

The cytotoxic effects of the compound were assessed using various cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation in specific cancer types, although further research is needed to quantify these effects accurately.

Table of Biological Activities

| Biological Activity | Test Organism | MIC (mg/mL) |

|---|---|---|

| Antibacterial | E. coli | 0.0195 |

| S. aureus | 0.025 | |

| Antifungal | C. albicans | 0.0048 |

| Bacillus mycoides | 0.0098 |

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the presence of the pyrazole ring may interact with bacterial enzymes or cell membranes, leading to inhibition of growth.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-(methylamino)ethan-1-ol, and how can reaction conditions be optimized?

- Methodology : Multi-step organic synthesis is typically employed, involving pyrazole ring formation followed by functionalization. For example, the amino alcohol moiety can be introduced via reductive amination or nucleophilic substitution. Reaction optimization includes controlling temperature (e.g., 0–60°C), solvent polarity (e.g., ethanol or THF), and stoichiometric ratios of intermediates. Catalytic hydrogenation or NaBH₄ reduction may be used to stabilize chiral centers .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

- Methodology :

- NMR : ¹H/¹³C NMR identifies substituents on the pyrazole ring and confirms the amino alcohol group (e.g., δ ~3.5 ppm for -CH₂NH-).

- X-ray crystallography : Tools like SHELX and ORTEP-3 (GUI-based) are used for resolving stereochemistry and hydrogen-bonding networks. SHELXL refines small-molecule structures, while SHELXE aids in experimental phasing .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. How does the chirality of the amino alcohol group influence biological activity, and what methods resolve enantiomers?

- Methodology : The (R)- and (S)-enantiomers exhibit distinct binding affinities to biological targets. Chiral resolution involves:

- Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane-isopropanol mobile phases.

- Crystallization : Diastereomeric salt formation with tartaric acid derivatives .

Advanced Research Questions

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Molecular docking (AutoDock, Schrödinger) : Models interactions with active sites (e.g., COX-2 or kinase domains).

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR : Correlates substituent effects (e.g., methyl groups on pyrazole) with bioactivity .

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values) be resolved?

- Methodology :

- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls.

- Meta-analysis : Compare data across studies while adjusting for variables like solvent (DMSO vs. water) or incubation time .

Q. What structural analogs of this compound exist, and how do their activities compare?

- Comparison :

Q. What challenges arise in crystallographic refinement of hydrogen-bonding networks for this compound?

- Methodology : SHELX refinement requires high-resolution data (<1.0 Å) to resolve O-H···N interactions. Graph set analysis (Etter’s rules) classifies motifs like D (donor) and A (acceptor) patterns. Disordered solvent molecules may complicate density maps .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced therapeutic potential?

- Methodology :

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) to pyrazole to enhance metabolic stability.

- Bioisosteric replacement : Replace methylamino with ethylamino to modulate lipophilicity (logP) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology :

- Forced degradation studies : Expose to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions.

- HPLC monitoring : Track degradation products (e.g., oxidation of -OH to ketone) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.